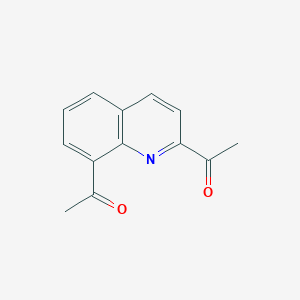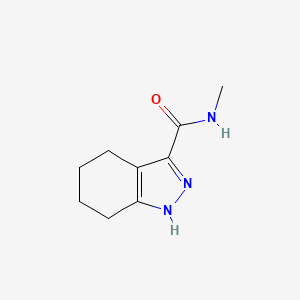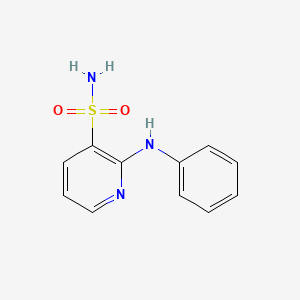
3-Ethoxy-2,4-difluorocinnamic acid
Descripción general
Descripción
3-Ethoxy-2,4-difluorocinnamic acid is a chemical compound with the CAS Number: 1017778-44-7 . It has a molecular weight of 228.2 . The IUPAC name for this compound is (2E)-3-(3-ethoxy-2,4-difluorophenyl)-2-propenoic acid .
Molecular Structure Analysis
The 3-Ethoxy-2,4-difluorocinnamic acid molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
3-Ethoxy-2,4-difluorocinnamic acid is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Analytical Methodologies and Applications
- Cinnamic acids like ferulic acid are key molecules in cell wall architecture with high antioxidant properties, showing potential applications in the food industry, health, and cosmetic markets. Analytical methodologies have been developed for the quantification of ferulic acid and its oligomers, highlighting the importance of these compounds in various industries (Barberousse et al., 2008).
Health Benefits and Therapeutic Applications
- Ferulic acid and compounds bearing a feruloyl moiety have been associated with beneficial effects against disorders related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases. Their antioxidant properties and biological activities have been thoroughly reviewed, emphasizing their potential in food research and therapeutic applications (de Oliveira Silva & Batista, 2017).
- Ferulic acid exhibits various physiological functions such as antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. It also shows protective effects against coronary disease and cholesterol. Its wide usage in the food and cosmetic industries is due to these properties and its low toxicity (Ou & Kwok, 2004).
Molecular and Structural Studies
- Molecular studies on related compounds like 2-Ethylhexyl 4-methoxycinnamate provide insights into their molecular structure, energetic stability, and UV–vis spectral analysis. Such studies are crucial for understanding the behavior of cinnamic acid derivatives under different conditions and can be relevant for 3-Ethoxy-2,4-difluorocinnamic acid as well (Miranda et al., 2014).
Potential in Food Industry and Material Science
- Cinnamic acids have applications in food gels, edible films, sports foods, and skin protection agents, highlighting their versatility and importance in various industries. Their preparation methods and applications in food-related products showcase their broad utility (Ou & Kwok, 2004).
Propiedades
IUPAC Name |
(E)-3-(3-ethoxy-2,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXZPKFJIPTDE-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,4-difluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methyl-3-(propan-2-yl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1393275.png)
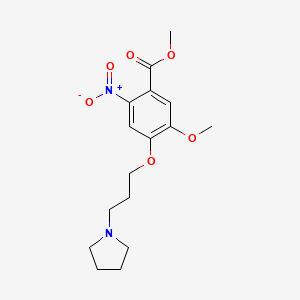
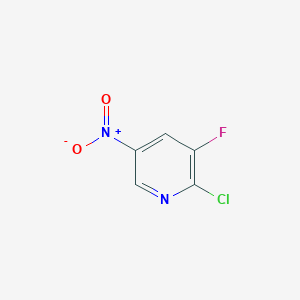
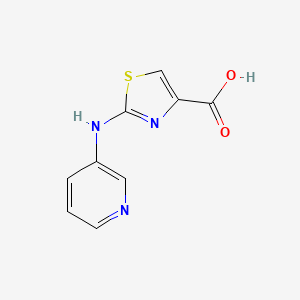
![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)
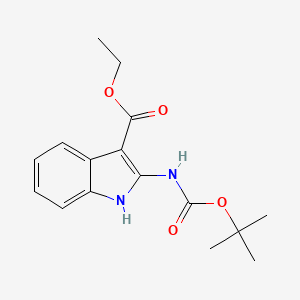
![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)
